molecular formula C9H8BrClO B14418709 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one CAS No. 87427-59-6

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one

Cat. No.: B14418709
CAS No.: 87427-59-6
M. Wt: 247.51 g/mol
InChI Key: HLDCKLUHLITEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a brominated ketone derivative of acetophenone, characterized by the presence of both bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone can be synthesized through the bromination of 1-(3-chloro-4-methylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the alpha position of the ketone .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(3-chloro-4-methylphenyl)ethanone may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for precise control over reaction parameters and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Used in studies to understand the effects of halogenated ketones on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-chloro-4-methylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted synthetic applications and research studies .

Properties

CAS No.

87427-59-6

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-bromo-1-(3-chloro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3

InChI Key

HLDCKLUHLITEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.